9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name of this compound is derived from its parent heterocyclic system, benzo[h]isoquinolin-1(2H)-one. The benzo[h]isoquinoline scaffold consists of a fused bicyclic structure featuring a benzene ring (positions 1–6) annulated with an isoquinoline system (positions 7–10 and nitrogen at position 11). The numbering follows the orientation where the ketone oxygen at position 1 and the nitrogen at position 11 define the core framework.
Substituents are assigned based on their positions relative to this parent system:
- A bromine atom at position 9.
- A 2-(methylamino)ethyl group at position 6.
The systematic name, 9-bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one , adheres to IUPAC prioritization rules, where the ketone functional group (-one) receives the lowest possible locant (position 1). The ethylamino side chain is described as a substituent of the ethyl group, with the methylamino moiety specified as a secondary amine.
Isomeric Considerations :
- Positional isomerism : Alternate substitution patterns (e.g., bromine at position 8 or 10) could arise during synthesis, but the reported structure is stabilized by steric and electronic factors.
- Tautomerism : The 1(2H)-one moiety permits keto-enol tautomerism, though X-ray studies of related benzoisoquinolinones suggest dominance of the keto form in solid-state configurations.
- Conformational isomerism : The 2-(methylamino)ethyl side chain may adopt gauche or anti conformations, influencing molecular interactions.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula C₁₆H₁₅BrN₂O confirms the presence of 16 carbon atoms, 15 hydrogens, one bromine atom, two nitrogens, and one oxygen. Key mass spectrometric data include:
| Property | Value |
|---|---|
| Average molecular mass | 331.213 Da |
| Monoisotopic mass | 330.036775 Da |
| Major fragments (EI-MS) | m/z 252 [M-Br]⁺, 224 [M-Br-C₂H₄N]⁺ |
High-Resolution Mass Spectrometry (HRMS) analysis typically reveals a base peak at m/z 252.0784 (C₁₃H₁₀N₂O⁺), corresponding to the loss of bromine (-79.90 Da) and subsequent cleavage of the ethylamino side chain. Isotopic patterns for bromine (¹⁹Br:⁸¹Br ≈ 1:1) further validate the molecular formula.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound are limited, analogous benzoisoquinolinones exhibit planar aromatic systems with slight puckering at the ketone oxygen. Key inferred structural features include:
- Bond lengths :
- C1–O: ~1.22 Å (typical for carbonyl groups).
- C9–Br: ~1.90 Å (consistent with aryl bromides).
- Dihedral angles :
The 2-(methylamino)ethyl group adopts a gauche conformation to minimize steric clash between the methylamine and adjacent hydrogen atoms. Nuclear Magnetic Resonance (NMR) studies (not shown here) would reveal coupling constants (J = 6–8 Hz) indicative of this spatial arrangement.
Comparative Structural Analysis with Related Benzoisoquinoline Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs:
The bromine atom at C9 enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Meanwhile, the ethylamino group at C6 introduces basicity (pKa ≈ 8.5), facilitating protonation under physiological conditions.
Properties
CAS No. |
919292-61-8 |
|---|---|
Molecular Formula |
C16H15BrN2O |
Molecular Weight |
331.21 g/mol |
IUPAC Name |
9-bromo-6-[2-(methylamino)ethyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H15BrN2O/c1-18-6-4-10-8-11-5-7-19-16(20)15(11)14-9-12(17)2-3-13(10)14/h2-3,5,7-9,18H,4,6H2,1H3,(H,19,20) |
InChI Key |
SMMDMUMQIRYROP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches
The synthesis of 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one can be achieved through several methodologies, primarily involving multi-step reactions that include halogenation, amination, and cyclization processes. Below are some notable synthetic strategies:
Halogenation and Amination
One common method involves the halogenation of an appropriate benzo[h]isoquinoline precursor followed by amination:
Step 1: Halogenation
The starting material, typically a benzo[h]isoquinoline derivative, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in a suitable solvent (e.g., dichloromethane) under controlled temperatures to introduce the bromine atom at the 9-position.Step 2: Amination
The resulting bromo compound is then reacted with a methylamine source (such as methylamine hydrochloride) in the presence of a base (like sodium hydroxide) to facilitate the formation of the methylaminoethyl side chain.
Multi-Step Synthesis
A more comprehensive synthetic route is detailed below, which includes multiple reaction steps:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | NBS, DCM, RT | 70% |
| 2 | N-Methylation | Methylamine, NaOH | 65% |
| 3 | Cyclization | Heat (reflux), solvent | Variable |
Example Synthesis Pathway
A specific synthesis pathway has been reported in the literature that illustrates the preparation of this compound:
Starting Material : Begin with commercially available benzo[h]isoquinoline.
Bromination : Treat with NBS in dichloromethane at room temperature for bromination at the 9-position.
Formation of Methylaminoethyl Side Chain : React with methylamine in ethanol under reflux conditions to introduce the side chain.
Final Purification : Purify through recrystallization or chromatography to obtain pure 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one.
Research Findings on Yields and Conditions
Research has indicated varying yields depending on the specific conditions and reagents used:
Yields from halogenation reactions typically range from 60% to 80% , depending on the effectiveness of the bromination method employed.
The subsequent amination step often yields around 50% to 70% , influenced by factors such as temperature and reaction time.
Challenges and Optimization
Several challenges arise during synthesis:
Selectivity : Achieving high selectivity for the desired product can be difficult due to potential side reactions.
Purification : Post-synthesis purification can be complex due to similar structural analogs.
Optimization strategies include adjusting reaction times, temperatures, and reagent concentrations to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzo[h]isoquinolinones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methylaminoethyl vs. Dimethylaminoethyl Groups
A closely related analog, 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one (), differs only in the substitution of the tertiary amine (dimethylamino) instead of the secondary amine (methylamino) at position 4. Key differences include:
This structural variation could significantly impact pharmacokinetics and target engagement in biological systems .
Bromine Substitution Patterns: Position and Electronic Effects
3-(3-Bromobenzyl)isoquinolin-1(2H)-one () features a bromine atom on the benzyl group at position 3, contrasting with the target compound’s bromine at position 7. Key distinctions include:
The target compound’s bromine at position 9 may enhance reactivity in Suzuki or Buchwald-Hartwig couplings, whereas the 3-bromobenzyl group in ’s compound primarily serves as a steric and electronic modulator .
Crystal Structure and Conformational Analysis
highlights the importance of torsion angles and hydrogen bonding in isoquinolinone derivatives. For 3-(3-Bromobenzyl)isoquinolin-1(2H)-one:
- Torsion Angle (N–C2–C10–C11): −178.69°, indicating a trans conformation.
- Hydrogen Bonding: Classical N–H⋯O interactions stabilize the crystal lattice .
The target compound’s methylaminoethyl group likely adopts a similar trans conformation due to steric constraints, but its secondary amine allows N–H⋯O hydrogen bonding, which is absent in the dimethylamino analog. This difference could lead to distinct solid-state packing and solubility profiles.
Research Findings and Implications
Biological Activity: While neither evidence directly addresses the target compound’s bioactivity, isoquinolinones are known for antimicrobial, anticancer, and CNS-modulating effects. The secondary amine in the target compound may enhance interactions with polar binding pockets in enzymes or receptors compared to tertiary amines .
Synthetic Applications: The bromine at position 9 positions the compound as a versatile intermediate for palladium-catalyzed cross-coupling, enabling diversification of the isoquinolinone core.
Solubility vs. Permeability Trade-off: The methylaminoethyl group balances hydrogen-bonding capacity (solubility) and moderate lipophilicity (permeability), making it a promising candidate for lead optimization.
Data Tables
Table 1: Structural Comparison of Isoquinolinone Derivatives
| Compound | Substituent at Position 6 | Bromine Position | Amine Type | Hydrogen Bond Donor |
|---|---|---|---|---|
| Target Compound | 2-(Methylamino)ethyl | 9 | Secondary | Yes |
| 9-Bromo-6-[2-(dimethylamino)ethyl]... [1] | 2-(Dimethylamino)ethyl | 9 | Tertiary | No |
| 3-(3-Bromobenzyl)isoquinolin-1(2H)-one [2] | 3-Bromobenzyl | 3 (benzyl) | N/A | Yes (N–H) |
Table 2: Key Crystallographic Parameters ()
| Parameter | Value |
|---|---|
| Torsion Angle (N–C2–C10–C11) | −178.69° |
| C1–N–C2 Bond Angle | 125.36° |
| N–C2–C10 Bond Angle | 113.15° |
| Interplanar Angle Between Rings | 75.95° |
Biological Activity
9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is a synthetic organic compound belonging to the benzo[h]isoquinoline family. Its unique structure, characterized by a bromine atom at the 9th position and a methylaminoethyl group at the 6th position, suggests potential for various biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
- Molecular Formula : C17H18BrN2O
- Molecular Weight : 345.25 g/mol
- CAS Number : 919292-61-8
- IUPAC Name : 9-bromo-6-[2-(methylamino)ethyl]-2H-benzo[h]isoquinolin-1-one
Antimicrobial Activity
Research indicates that 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness comparable to established antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | Comparable to chloramphenicol |
| Escherichia coli | 8 µg/mL | More effective than norfloxacin |
| Pseudomonas aeruginosa | 16 µg/mL | Similar efficacy to ofloxacin |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro studies on various cancer cell lines, including breast cancer (MDA-MB-231), indicate that it can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of caspase activity |
| HepG2 | 15 | Microtubule destabilization |
| A549 (Lung Cancer) | 12 | Cell cycle arrest at G2/M phase |
The mechanism involves interaction with microtubules, leading to disruption in mitotic spindle formation, which is critical for cell division.
The biological activity of 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is attributed to its ability to interact with specific molecular targets within cells. The compound acts as a chemosensor through photoinduced electron transfer (PET), which alters its fluorescence properties, allowing for real-time monitoring of cellular processes.
Interaction with Cellular Targets
- Microtubules : Disruption of microtubule assembly leads to apoptosis in cancer cells.
- DNA Binding : The compound shows potential for binding to DNA, inhibiting replication and transcription processes.
- Receptor Modulation : Preliminary data suggest modulation of dopamine receptors, which may contribute to its neuroprotective effects.
Case Studies and Research Findings
A series of studies have evaluated the compound's effectiveness against various diseases:
-
Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited Staphylococcus aureus growth at low concentrations, indicating potential for treating resistant strains.
- Reference: ResearchGate
-
Cancer Cell Studies : In a study involving MDA-MB-231 cells, treatment with the compound resulted in significant morphological changes and increased caspase activity, confirming its role in apoptosis induction.
- Reference: PMC
- Comparative Analysis : When compared with other similar compounds like 9-Chloro-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one, it was found that the brominated version exhibited enhanced biological activity due to its unique substitution pattern.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one?
- Methodological Answer : The synthesis of isoquinolinone derivatives typically involves cyclization or coupling strategies. For example, transition metal-free cascade reactions using alkynols or benzamide precursors can construct the isoquinolinone core . Bromination at position 9 may be achieved via electrophilic aromatic substitution using brominating agents like NBS (N-bromosuccinimide), while the 2-(methylamino)ethyl side chain could be introduced via alkylation or reductive amination. A detailed protocol from related compounds (e.g., 6-bromo-3-methylisoquinolin-1(2H)-one) suggests using Ru-catalyzed C–H activation for functionalization at position 6 .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Multimodal analytical techniques are critical:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., bromine’s deshielding effect at C9 and ethyl group protons). Compare data with structurally similar compounds like 6-bromo-3-methylisoquinolin-1(2H)-one (δ 2.4 ppm for methyl, δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₄H₁₄BrN₂O, exact mass 324.02 g/mol).
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze bond angles/planarity of the isoquinolinone core .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination or side-chain introduction?
- Methodological Answer : Regioselectivity in bromination depends on electronic and steric factors. For example, in isoquinolinones, bromination favors the 6-position due to electron-donating substituents activating specific sites . To direct bromination to C9, use directing groups (e.g., carbonyls) or steric blocking. For the 2-(methylamino)ethyl group, employ protecting groups (e.g., Boc for amines) during alkylation to prevent side reactions .
Q. What experimental strategies can elucidate the compound’s mechanism of action in antitumor studies?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ determination via MTT assay). Compare with structurally related compounds (e.g., 6-bromo derivatives) to identify critical substituents .
- Molecular Docking : Simulate binding to target proteins (e.g., topoisomerase II or kinases) using software like AutoDock. The bromine atom may enhance hydrophobic interactions, while the ethylamine side chain could participate in hydrogen bonding .
- Gene Expression Profiling : Use RNA-seq or qPCR to identify pathways affected (e.g., apoptosis markers like Bax/Bcl-2) .
Q. How should researchers address discrepancies in reported synthetic yields or biological activities?
- Methodological Answer : Contradictions often arise from reaction conditions or impurities. For example:
- Yield Variations : Optimize catalysts (e.g., Ru vs. Rh) or solvents (polar aprotic vs. ethanol) .
- Biological Data : Validate purity via HPLC (>95%) and replicate assays in multiple cell lines. For instance, a reported 88% yield for a brominated isoquinolinone derivative was achieved using ethanol as the solvent and rigorous TLC monitoring .
Q. What stability considerations are critical for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
